molecular formula C19H22FN3O5S B2528837 N-(2-(5-fluoro-2-methoxyphenylsulfonamido)ethyl)-4-propionamidobenzamide CAS No. 1091399-66-4

N-(2-(5-fluoro-2-methoxyphenylsulfonamido)ethyl)-4-propionamidobenzamide

Cat. No.: B2528837
CAS No.: 1091399-66-4
M. Wt: 423.46
InChI Key: YIYVXSMDRILXII-UHFFFAOYSA-N
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Description

N-(2-(5-fluoro-2-methoxyphenylsulfonamido)ethyl)-4-propionamidobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonamide group, a fluorinated aromatic ring, and an amide linkage, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-fluoro-2-methoxyphenylsulfonamido)ethyl)-4-propionamidobenzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:

    Synthesis of 5-fluoro-2-methoxybenzenesulfonamide: This intermediate can be prepared by reacting 5-fluoro-2-methoxyaniline with a sulfonyl chloride derivative under basic conditions.

    Formation of the ethylamine derivative: The sulfonamide intermediate is then reacted with ethylene diamine to introduce the ethylamine moiety.

    Coupling with 4-propionamidobenzoic acid: The final step involves coupling the ethylamine derivative with 4-propionamidobenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-fluoro-2-methoxyphenylsulfonamido)ethyl)-4-propionamidobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic ring, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

N-(2-(5-fluoro-2-methoxyphenylsulfonamido)ethyl)-4-propionamidobenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-(5-fluoro-2-methoxyphenylsulfonamido)ethyl)-4-propionamidobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the fluorinated aromatic ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(5-chloro-2-methoxyphenylsulfonamido)ethyl)-4-propionamidobenzamide
  • N-(2-(5-bromo-2-methoxyphenylsulfonamido)ethyl)-4-propionamidobenzamide
  • N-(2-(5-methyl-2-methoxyphenylsulfonamido)ethyl)-4-propionamidobenzamide

Uniqueness

N-(2-(5-fluoro-2-methoxyphenylsulfonamido)ethyl)-4-propionamidobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-[(5-fluoro-2-methoxyphenyl)sulfonylamino]ethyl]-4-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O5S/c1-3-18(24)23-15-7-4-13(5-8-15)19(25)21-10-11-22-29(26,27)17-12-14(20)6-9-16(17)28-2/h4-9,12,22H,3,10-11H2,1-2H3,(H,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYVXSMDRILXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=C(C=CC(=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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